4-((6-Oxo-3H-purin-9(6H)-yl)methyl)benzoic acid
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Overview
Description
4-((6-Oxo-3H-purin-9(6H)-yl)methyl)benzoic acid is a chemical compound that features a purine derivative linked to a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((6-Oxo-3H-purin-9(6H)-yl)methyl)benzoic acid typically involves the following steps:
Formation of the Purine Derivative: The purine derivative can be synthesized through a series of reactions starting from commercially available purine bases. This may involve nitration, reduction, and subsequent functional group transformations.
Linking to Benzoic Acid: The purine derivative is then linked to a benzoic acid moiety through a condensation reaction. This step often requires the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
4-((6-Oxo-3H-purin-9(6H)-yl)methyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the purine or benzoic acid moieties.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents onto the purine or benzoic acid rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as halides or alkyl groups.
Scientific Research Applications
4-((6-Oxo-3H-purin-9(6H)-yl)methyl)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases related to purine metabolism.
Industry: The compound is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4-((6-Oxo-3H-purin-9(6H)-yl)methyl)benzoic acid involves its interaction with specific molecular targets. These may include enzymes involved in purine metabolism or receptors that recognize purine derivatives. The compound’s effects are mediated through pathways that regulate cellular processes such as DNA synthesis, signal transduction, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
4-((6-Oxo-3H-purin-9(6H)-yl)methyl)benzoic acid: is similar to other purine derivatives such as 6-mercaptopurine and allopurinol.
Benzoic acid derivatives: Compounds like 4-aminobenzoic acid and 4-hydroxybenzoic acid share structural similarities with the benzoic acid moiety.
Uniqueness
The uniqueness of this compound lies in its combined purine and benzoic acid structure, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
34397-05-2 |
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Molecular Formula |
C13H10N4O3 |
Molecular Weight |
270.24 g/mol |
IUPAC Name |
4-[(6-oxo-1H-purin-9-yl)methyl]benzoic acid |
InChI |
InChI=1S/C13H10N4O3/c18-12-10-11(14-6-15-12)17(7-16-10)5-8-1-3-9(4-2-8)13(19)20/h1-4,6-7H,5H2,(H,19,20)(H,14,15,18) |
InChI Key |
DQFMCQVKJKAESU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN2C=NC3=C2N=CNC3=O)C(=O)O |
Origin of Product |
United States |
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